

# Zolbetuximab in Advanced Gastric Cancer: A Comparative Meta-Analysis of Phase 3 Trials

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A new therapeutic avenue has emerged for patients with Claudin-18.2 (CLDN18.2)-positive, HER2-negative advanced or metastatic gastric or gastroesophageal junction (GEJ) adenocarcinoma. Zolbetuximab, a first-in-class monoclonal antibody, has demonstrated significant improvements in survival outcomes when combined with chemotherapy in two pivotal phase 3 trials, SPOTLIGHT and GLOW. This guide provides a detailed comparison of the Zolbetuximab clinical trial data with an established standard-of-care immunotherapy regimen, nivolumab plus chemotherapy, for the first-line treatment of this patient population.

Zolbetuximab is a chimeric IgG1 monoclonal antibody that specifically targets and binds to CLDN18.2, a tight junction protein that is often exposed on the surface of gastric cancer cells. [1][2][3] This binding initiates a dual mechanism of action, triggering both antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to the destruction of tumor cells.[2][3][4][5]

## Efficacy and Safety: A Head-to-Head Look at the Data

The efficacy and safety of Zolbetuximab have been established in the global, randomized, double-blind, phase 3 SPOTLIGHT and GLOW trials. In the SPOTLIGHT trial, Zolbetuximab was evaluated in combination with mFOLFOX6 (oxaliplatin, leucovorin, and fluorouracil), while the GLOW trial assessed its use with CAPOX (capecitabine and oxaliplatin). Both studies met their primary endpoints, demonstrating a statistically significant improvement in progression-free survival (PFS) and overall survival (OS) compared to chemotherapy alone.[6][7][8]



For comparison, the CheckMate 649 trial established nivolumab, a PD-1 inhibitor, in combination with chemotherapy as a standard first-line treatment for advanced gastric, GEJ, and esophageal adenocarcinoma, regardless of PD-L1 expression.[1][9][10]

Below is a summary of the key efficacy and safety data from these pivotal trials.

Table 1: Comparison of Efficacy in Phase 3 Clinical Trials

Trial	Treatme nt Arm	Control Arm	Median PFS (months)	PFS Hazard Ratio (95% CI)	Median OS (months)	OS Hazard Ratio (95% CI)	Objectiv e Respons e Rate (ORR)
SPOTLI GHT	Zolbetuxi mab + mFOLFO X6	Placebo + mFOLFO X6	10.61	0.751 (0.598- 0.942)	18.23	0.750 (0.601- 0.936)	Similar between arms
GLOW	Zolbetuxi mab + CAPOX	Placebo + CAPOX	8.21	0.687 (0.544- 0.866)	14.39	0.771 (0.615- 0.965)	54% vs. 42%
Pooled Analysis (SPOTLI GHT & GLOW)	Zolbetuxi mab + Chemo	Placebo + Chemo	9.2	0.71 (0.61- 0.83)	16.4	0.77 (0.67- 0.89)	Not Reported
CheckMa te 649 (PD-L1 CPS ≥5)	Nivoluma b + Chemo	Chemo Alone	7.7	0.68 (0.56- 0.81)	14.4	0.71 (0.59- 0.86)	60% vs. 45%
CheckMa te 649 (All Randomi zed)	Nivoluma b + Chemo	Chemo Alone	7.7	0.79 (0.68- 0.92)	13.8	0.80 (0.71- 0.90)	57% vs. 46%



A pooled analysis of the SPOTLIGHT and GLOW trials showed a median PFS of 9.2 months in the zolbetuximab plus chemotherapy group versus 8.2 months in the chemotherapy alone group, with a hazard ratio of 0.71.[10] The median OS was 16.4 months for the zolbetuximab combination compared to 13.7 months for chemotherapy alone, with a hazard ratio of 0.77.[10] [11]

**Table 2: Overview of Common Treatment-Emergent** 

**Adverse Events (TEAEs)** 

Adverse Event	Zolbetuximab + Chemo (Pooled SPOTLIGHT/GLOW)	Placebo + Chemo (Pooled SPOTLIGHT/GLOW)	Nivolumab + Chemo (CheckMate 649)
Nausea	76%	56.2%	50% (Grade 3-4: 4%)
Vomiting	66.8%	34.2%	33% (Grade 3-4: 4%)
Decreased Appetite	Not Reported	Not Reported	39% (Grade 3-4: 3%)
Diarrhea	Not Reported	Not Reported	38% (Grade 3-4: 5%)
Stomatitis	Not Reported	Not Reported	27% (Grade 3-4: 3%)
Fatigue	Not Reported	Not Reported	35% (Grade 3-4: 4%)

The most common TEAEs associated with Zolbetuximab were nausea and vomiting, which were generally manageable.[8][10] In the CheckMate 649 trial, the safety profile of nivolumab plus chemotherapy was consistent with the known profiles of the individual agents.

## Experimental Protocols Zolbetuximab Trials (SPOTLIGHT & GLOW)

- Patient Population: Patients with previously untreated, locally advanced unresectable or metastatic, HER2-negative, and CLDN18.2-positive (defined as ≥75% of tumor cells with moderate-to-strong membranous staining) gastric or GEJ adenocarcinoma.[7][11]
- Study Design: Randomized, placebo-controlled, double-blind, multicenter phase 3 trials.[7]
   [11]



- Treatment Regimens:
  - SPOTLIGHT: Zolbetuximab (800 mg/m² loading dose, then 600 mg/m² every 3 weeks) or placebo, in combination with mFOLFOX6 (oxaliplatin 85 mg/m², leucovorin 400 mg/m², fluorouracil 400 mg/m² bolus then 1200 mg/m²/day for 2 days) every 2 weeks.[7][11]
  - GLOW: Zolbetuximab (same dosing as SPOTLIGHT) or placebo, in combination with CAPOX (capecitabine 1000 mg/m² twice daily for 14 days, oxaliplatin 130 mg/m² on day 1) every 3 weeks.[8]
- Primary Endpoints: Progression-free survival.[7][11]
- Key Secondary Endpoint: Overall survival.[7][11]

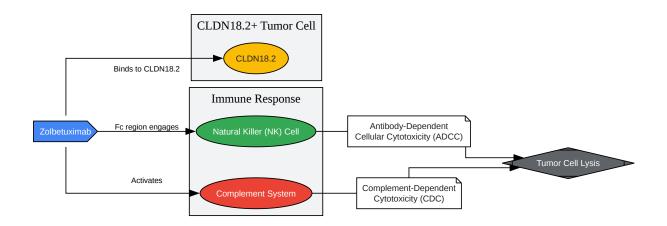
#### **Nivolumab Trial (CheckMate 649)**

- Patient Population: Patients with previously untreated, unresectable, advanced or metastatic, non-HER2-positive gastric, GEJ, or esophageal adenocarcinoma.
- Study Design: Randomized, open-label, multicenter phase 3 trial.[9]
- Treatment Regimens:
  - Nivolumab (360 mg every 3 weeks or 240 mg every 2 weeks) plus chemotherapy (investigator's choice of CAPOX or FOLFOX).[9]
  - Chemotherapy alone (CAPOX or FOLFOX).[9]
- Primary Endpoints: Overall survival and progression-free survival in patients with a PD-L1 combined positive score (CPS) of 5 or more.[9]

### **Visualizing the Mechanisms and Processes**

To better understand the underlying biology and clinical trial design, the following diagrams are provided.

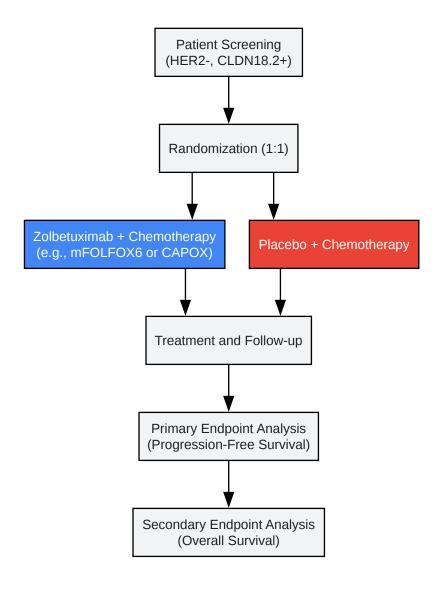




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 $\label{lem:caption:option} \textbf{Caption: Zolbetuximab's mechanism of action.}$ 





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Caption: Phase 3 clinical trial workflow.

#### Conclusion

The addition of Zolbetuximab to standard chemotherapy regimens represents a significant advancement in the first-line treatment of patients with CLDN18.2-positive, HER2-negative advanced gastric or GEJ adenocarcinoma. The SPOTLIGHT and GLOW trials have consistently demonstrated a clinically meaningful improvement in both progression-free and overall survival. When compared to the established immunotherapy combination of nivolumab plus chemotherapy, Zolbetuximab offers a targeted therapeutic option for a biomarker-selected patient population. The distinct toxicity profiles, with Zolbetuximab primarily associated with gastrointestinal side effects, will be a key consideration in clinical practice. The emergence of



Zolbetuximab underscores the importance of biomarker testing in this disease to identify patients who are most likely to benefit from this novel targeted therapy.

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